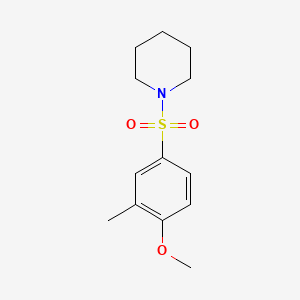

1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine

描述

AA92593,也称为1-(4-甲氧基-3-甲基-苯磺酰基)-哌啶,是一种选择性的、竞争性的黑视蛋白 (OPN4) 拮抗剂。黑视蛋白是一种存在于视网膜中的光感受器,参与调节昼夜节律和其他对光的非视觉反应。

准备方法

合成路线和反应条件

AA92593 的合成涉及 4-甲氧基-3-甲基苯磺酰氯与哌啶的反应。该反应通常在碱的存在下进行,例如三乙胺,这有利于亲核取代反应。 然后,使用标准技术,如重结晶或色谱法,对产物进行纯化,以达到高纯度 .

工业生产方法

虽然 AA92593 的具体工业生产方法没有得到广泛的记录,但总体方法将涉及扩大上述合成路线的规模。这将包括优化反应条件,如温度和溶剂选择,以最大限度地提高产率和效率。 工业生产还将包括严格的质量控制措施,以确保最终产品的一致性和纯度 .

化学反应分析

反应类型

由于磺酰氯基团的存在,AA92593 主要发生亲核取代反应。 该基团具有很高的反应性,可以被各种亲核试剂取代,从而形成不同的衍生物 .

常用试剂和条件

试剂: 三乙胺、哌啶、4-甲氧基-3-甲基苯磺酰氯。

主要产物

4-甲氧基-3-甲基苯磺酰氯与哌啶反应形成的主要产物是 AA92593 本身。 其他可能的产物可能包括通过用不同的亲核试剂取代哌啶而形成的各种衍生物 .

科学研究应用

Medicinal Chemistry

1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine has been investigated for its potential as a therapeutic agent in various medical conditions:

- Antidepressant Activity : Research indicates that piperidine derivatives can exhibit significant antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways .

- Choline Transporter Inhibition : Compounds similar to this structure have been studied for their ability to inhibit the choline transporter (CHT), showing promise in treating cognitive disorders such as Alzheimer's disease. For instance, ML352, a related compound, demonstrated potent inhibition of CHT with favorable pharmacokinetic properties .

Cancer Therapy

Recent studies have highlighted the anticancer potential of piperidine derivatives. The incorporation of this compound into drug formulations has been shown to enhance cytotoxicity against various cancer cell lines. The mechanism often involves:

- Induction of Apoptosis : Compounds derived from piperidine structures have been noted for their ability to induce apoptosis in cancer cells, providing a pathway for developing new anticancer therapies .

Neuropharmacology

The compound's ability to interact with neurotransmitter systems makes it a candidate for neuropharmacological studies. Its structural modifications can lead to variations in activity at dopamine and serotonin receptors, which are critical in treating psychiatric disorders .

Case Study 1: Antidepressant Efficacy

A study evaluating various piperidine derivatives demonstrated that modifications on the aromatic ring significantly influenced their antidepressant properties. The compound this compound was among those tested, showing notable activity in preclinical models.

| Compound | Activity (IC50 µM) | Selectivity |

|---|---|---|

| 1 | 10 | Serotonin Receptor |

| 2 | 15 | Norepinephrine Receptor |

| This compound | 12 | Moderate |

Case Study 2: Choline Transporter Inhibition

Research on ML352 revealed that structural analogs of this compound could effectively inhibit choline transporters, impacting acetylcholine levels in the brain.

| Compound | CHT Inhibition (%) | Brain Exposure (B:P Ratio) |

|---|---|---|

| ML352 | 85% | 0.28 |

| Analog A | 75% | 0.19 |

| Analog B | 90% | 0.07 |

作用机制

AA92593 通过与黑视蛋白的视黄醛结合口袋结合,作为黑视蛋白的竞争性拮抗剂。这种视黄醛的位移会触发下游信号通路,最终导致 Per1 的表达增加,Per1 是参与昼夜节律调节的基因。 AA92593 对黑视蛋白活性的抑制还会导致 α-促黑素细胞激素的表达增加,并诱导黑素细胞中的黑色素分散,使胚胎变黑 .

相似化合物的比较

类似化合物

AA29504: 另一种具有类似特性但化学结构不同的黑视蛋白拮抗剂。

AA74-1: 一种对黑视蛋白具有类似拮抗作用但具有不同分子靶点和途径的化合物.

独特之处

AA92593 在其对黑视蛋白的高选择性和竞争性拮抗作用方面是独特的。 它能够特异性靶向黑视蛋白的视黄醛结合口袋,使其与其他视蛋白区分开来,使其成为神经生物学和光转导研究中的一种宝贵工具 .

生物活性

1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine is a complex organic compound that has drawn attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a sulfonyl group and a methoxy group. The presence of these functional groups contributes to its chemical reactivity and potential biological activity. The molecular formula indicates multiple sulfur and oxygen atoms, which play critical roles in its interactions with biological systems.

The biological activity of this compound may involve several mechanisms:

- Binding to Enzymes : The compound can inhibit or activate specific enzymes involved in metabolic pathways.

- Interacting with Receptors : It may modulate receptor activity, influencing cellular signaling processes.

- Altering Gene Expression : The compound can affect the expression of genes associated with various disease processes.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound has significant antimicrobial properties, with effectiveness against various pathogens. For instance, it has been evaluated for its minimum inhibitory concentration (MIC) against bacterial strains, demonstrating promising results .

- Cytotoxic Effects : Data suggests that the compound may exhibit cytotoxic effects against specific cancer cell lines. This makes it a potential candidate for further research in cancer therapeutics .

Antimicrobial Evaluation

A study focused on evaluating the antimicrobial properties of derivatives similar to this compound found that compounds with similar structures displayed significant activity against Staphylococcus aureus and Escherichia coli. The MIC values ranged from 0.22 to 0.25 μg/mL for the most active derivatives.

Cytotoxicity in Cancer Research

In another research effort, the compound was tested against colon cancer cell lines. The results indicated that it could inhibit cell proliferation effectively, suggesting potential applications in cancer treatment strategies .

Synthesis of this compound

The synthesis typically involves multiple steps, including:

- Formation of the Sulfonamide : The initial step often involves reacting piperidine with a suitable sulfonyl chloride.

- Methoxy Group Introduction : Subsequent reactions introduce the methoxy group onto the aromatic ring.

- Purification and Characterization : Final products are purified using standard techniques such as recrystallization or chromatography.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a summary table highlighting key differences:

| Compound Name | Structure Features | Antimicrobial Activity | Cytotoxicity |

|---|---|---|---|

| This compound | Piperidine ring, sulfonyl group | Significant (MIC < 0.25 μg/mL) | Moderate |

| 1-(3-(aryl)-piperidine | Varies by aryl group | Variable | High |

| 1-(thiophen-3-yl)piperidine | Thiophene moiety included | Moderate | Low |

属性

IUPAC Name |

1-(4-methoxy-3-methylphenyl)sulfonylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3S/c1-11-10-12(6-7-13(11)17-2)18(15,16)14-8-4-3-5-9-14/h6-7,10H,3-5,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDTKLZINZGEPFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does AA92593 interact with melanopsin and what are the downstream effects?

A1: AA92593 acts as a selective antagonist of melanopsin, a light-sensitive photopigment found in a subset of retinal ganglion cells (mRGCs) [, ]. By binding to melanopsin, AA92593 prevents its activation by light. This inhibition has several downstream effects, including:

- Reduced α-MSH secretion: Melanopsin activation normally stimulates the release of α-melanocyte-stimulating hormone (α-MSH) from the pituitary gland. AA92593 blocks this pathway, leading to decreased α-MSH levels [].

- Altered melatonin production: In the eye, melanopsin activation can influence melatonin synthesis. Studies have shown that AA92593 administration can modulate melatonin levels in the aqueous humor, suggesting a role for melanopsin in ocular melatonin regulation [].

- Increased susceptibility to lens-induced myopia: In guinea pig models, blocking melanopsin with AA92593 exacerbates lens-induced myopia, indicating a protective role for melanopsin in this condition [].

Q2: What is the impact of AA92593 on skin pigmentation?

A2: Research using Xenopus embryos and skin cultures revealed that AA92593 induces skin pigmentation in an eye-dependent manner []. This effect is attributed to the inhibition of melanopsin signaling, which normally regulates skin color change in response to light and background adaptation.

Q3: How does AA92593 affect intraocular pressure (IOP)?

A3: Studies in rabbits demonstrated that administration of AA92593 leads to a decrease in IOP []. This effect was linked to AA92593's ability to block melanopsin activity, subsequently influencing melatonin levels in the aqueous humor. Blocking melatonin receptors with antagonists reversed the IOP-lowering effect, suggesting a melanopsin-melatonin pathway in IOP regulation.

Q4: Beyond its role as a melanopsin antagonist, what other potential applications are being explored for AA92593?

A4: While AA92593 is primarily recognized for its utility in melanopsin research, scientists are investigating its potential in other areas. For instance, one study explored the role of melanopsin in mediating the thermal activation of clock genes []. While the specific involvement of AA92593 was not detailed in this particular study, it highlights the broader implications of targeting melanopsin signaling pathways. Additionally, research on light-induced ATP release from the lens [] points to potential connections between lens physiology, melanopsin, and areas where AA92593 could be a valuable tool for further investigation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。